3-(4-fluorophenyl)-7-{[(2-methylphenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Description
3-(4-Fluorophenyl)-7-{[(2-methylphenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidine core with a 4-fluorophenyl substituent at position 3 and a (2-methylbenzyl)sulfanyl group at position 7. This scaffold is structurally analogous to purine derivatives, making it a candidate for modulating biological targets such as enzymes or receptors. The sulfanyl group at position 7 introduces steric bulk and lipophilicity, which may influence pharmacokinetic properties .
Properties
IUPAC Name |
3-(4-fluorophenyl)-7-[(2-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN5S/c1-12-4-2-3-5-13(12)10-25-18-16-17(20-11-21-18)24(23-22-16)15-8-6-14(19)7-9-15/h2-9,11H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GARHMOHOPVSBRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-7-{[(2-methylphenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazolopyrimidine Core: This can be achieved by cyclization reactions involving appropriate precursors such as 4-fluorobenzylamine and 2-methylbenzylthiol.
Functional Group Modifications:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-7-{[(2-methylphenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the triazolopyrimidine core.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified triazolopyrimidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-fluorophenyl)-7-{[(2-methylphenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic areas.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-7-{[(2-methylphenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Position 3 Modifications
Position 7 Modifications
- Propylthio (Compound 7h, ) : Shorter alkyl chains decrease lipophilicity, which may reduce tissue penetration but improve renal clearance .
- Trifluoromethylbenzylthio () : The trifluoromethyl group increases electronegativity and metabolic resistance compared to methyl or propyl groups .
Data Tables
Table 1: Structural and Physicochemical Comparison
*LogP estimated using fragment-based methods.
Research Findings
- Electron-Withdrawing Groups : Fluorine or trifluoromethyl substituents improve metabolic stability and target engagement .
- Sulfanyl Chain Length : Longer chains (e.g., benzyl vs. propyl) enhance lipophilicity and prolong half-life but may increase toxicity risks .
- Synthetic Flexibility : Microwave-assisted and Pd-catalyzed methods enable rapid diversification of the triazolo[4,5-d]pyrimidine scaffold .
Biological Activity
The compound 3-(4-fluorophenyl)-7-{[(2-methylphenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine represents a novel class of triazolopyrimidine derivatives. This article explores its biological activity, particularly its cytotoxic effects against various cancer cell lines and its potential as an antimicrobial agent.
Chemical Structure and Properties
The structure of the compound includes a triazolo-pyrimidine core with specific substituents that are crucial for its biological activity. The presence of the 4-fluorophenyl and methylphenylmethylsulfanyl groups enhances the compound's interaction with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C₁₈H₁₈FN₃S |
| IUPAC Name | This compound |
| CAS Number | 536711-87-2 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Key steps include:
- Formation of the triazolo-pyrimidine core through cyclization reactions.
- Introduction of the fluorophenyl and sulfanyl groups via nucleophilic substitution reactions.
Anticancer Activity
Recent studies have demonstrated significant anticancer activity of this compound against various cancer cell lines:
- Cell Lines Tested :
- A549 (lung cancer)
- MCF-7 (breast cancer)
- HCT116 (colon cancer)
The compound exhibited promising results in inhibiting cell proliferation in these lines, particularly in MCF-7 cells where it showed comparable potency to doxorubicin, a standard chemotherapeutic agent. The IC50 values for selected compounds were as follows:
| Compound | IC50 (µg/ml) | Cell Line |
|---|---|---|
| Doxorubicin | 2.90 ± 0.27 | MCF-7 |
| Compound A | 3.12 ± 0.76 | MCF-7 |
| Compound B | 4.20 ± 0.56 | MCF-7 |
| Compound C | 5.60 ± 1.22 | MCF-7 |
These findings suggest that the structural modifications significantly impact the cytotoxic efficacy against cancer cells .
The mechanism through which this compound exerts its anticancer effects involves:
- Inhibition of Cell Proliferation : The compound interferes with cellular signaling pathways that promote growth.
- Induction of Apoptosis : It may trigger programmed cell death in malignant cells.
- Targeting Specific Enzymes : Potential binding to enzymes involved in DNA synthesis or repair processes.
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown potential antimicrobial activity against various bacterial strains. The structure-activity relationship (SAR) indicates that certain functional groups enhance its efficacy against pathogens such as E. coli and S. aureus .
Case Studies
- Study on Cytotoxicity : A study evaluating a series of triazolopyrimidine derivatives found that compounds with similar structural features to our target compound exhibited significant cytotoxicity against A549 and MCF-7 cell lines .
- Antimicrobial Testing : Another research evaluated a range of pyrimidine derivatives for their antibacterial properties, highlighting that modifications at specific positions could lead to enhanced activity against gram-positive and gram-negative bacteria .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(4-fluorophenyl)-7-{[(2-methylphenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution. Start with a 7-chloro-triazolo[4,5-d]pyrimidine precursor and react it with [(2-methylphenyl)methyl]thiol under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C for 12–24 hours). Purification via silica gel chromatography (ethyl acetate/hexane gradient, 1:3 to 1:1) yields high-purity product. Confirm regioselectivity using ¹H NMR and LC-MS to verify the sulfanyl group incorporation at position 7 .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store under inert gas (argon) at –20°C in amber vials to prevent oxidation and photodegradation. For handling, use PPE (gloves, lab coat) and conduct reactions in a fume hood. Pre-screen stability via accelerated degradation studies (40°C/75% RH for 14 days) with HPLC monitoring. Analogous fluorinated triazolopyrimidines show sensitivity to moisture, necessitating anhydrous solvents for reactions .
Advanced Research Questions
Q. What experimental strategies can elucidate the crystal structure of this compound?
- Methodological Answer : Grow single crystals via slow evaporation from DMSO/water (9:1 v/v). Collect diffraction data using Mo Kα radiation (λ = 0.71073 Å) at 100 K. Solve the structure with SHELXT and refine with SHELXL-2018, applying anisotropic displacement parameters. Compare bond lengths (e.g., C–S at ~1.81 Å, C–F at ~1.35 Å) and torsion angles with triazolo[4,5-d]pyrimidine derivatives to validate structural integrity. Crystallographic data should be deposited in the Cambridge Structural Database .
Q. How can conflicting bioactivity data between in vitro and in vivo models be resolved for this compound?
- Methodological Answer : Conduct parallel assays:
- In vitro : Measure IC₅₀ in cell lines (e.g., HepG2 for liver metabolism) with ATP-level normalization.
- In vivo : Administer the compound (10 mg/kg, oral gavage) to rodents, followed by LC-MS/MS plasma analysis to quantify bioavailability. Use Western blotting to assess target engagement (e.g., kinase inhibition). Discrepancies may arise from poor solubility; address this via co-solvents (e.g., 5% DMSO/PBS) or nanoparticle formulations. Cross-validate with structurally analogous compounds to identify metabolic hotspots .
Q. What methodologies are suitable for studying the environmental fate of this compound?
- Methodological Answer : Follow OECD 307 guidelines for aerobic soil degradation:
- Experimental Design : Incubate compound (10 ppm) in loamy soil (25°C, 60% water-holding capacity) for 120 days. Extract samples at intervals (0, 7, 30, 60, 90, 120 days) using acetonitrile/water (80:20) and quantify via HPLC-UV (λ = 254 nm).
- Data Analysis : Calculate DT₅₀ (degradation half-life) using first-order kinetics. Predict log Kow via QSAR models (e.g., EPI Suite) to assess bioaccumulation potential. Include abiotic controls (sterile soil) to differentiate microbial vs. hydrolytic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
